molecular formula C18H14F4N2O2S2 B2753272 2-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 896679-17-7

2-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2753272
CAS No.: 896679-17-7
M. Wt: 430.44
InChI Key: BQSNXBYIXIKDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H14F4N2O2S2 and its molecular weight is 430.44. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are the Receptor-Interacting Protein Kinases 1 and 3 (RIPK1 and RIPK3) . These kinases play a crucial role in necroptosis, a form of programmed cell death . Necroptosis is involved in various diseases, including inflammatory, infectious, and degenerative diseases .

Mode of Action

The compound acts as a potent inhibitor of necroptosis by targeting both RIPK1 and RIPK3 kinases . It blocks necrosome formation by specifically inhibiting the phosphorylation of RIPK3 in necroptotic cells . This interaction with its targets leads to the inhibition of necroptosis, thereby potentially mitigating the effects of diseases where this form of cell death is prevalent .

Biochemical Pathways

The compound affects the necroptosis pathway, which is a type of programmed cell death distinct from apoptosis . By inhibiting RIPK1 and RIPK3, the compound prevents the formation of the necrosome, a complex that is essential for the execution of necroptosis . The downstream effects of this inhibition include the prevention of cell death and potential mitigation of disease symptoms .

Pharmacokinetics

The compound exhibits favorable and drug-like pharmacokinetic properties . In rats, it has an oral bioavailability of 25.2% , suggesting that it can be effectively absorbed and distributed within the body.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of necroptosis . By preventing the phosphorylation of RIPK3, the compound blocks the formation of the necrosome . This results in the inhibition of cell death via necroptosis , which could potentially alleviate symptoms in diseases where necroptosis plays a significant role .

Properties

IUPAC Name

2-fluoro-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2O2S2/c19-15-3-1-2-4-16(15)28(25,26)23-10-9-14-11-27-17(24-14)12-5-7-13(8-6-12)18(20,21)22/h1-8,11,23H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSNXBYIXIKDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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